The Chemical Structure, Properties, and Kinase Inhibitory Potential of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
The Chemical Structure, Properties, and Kinase Inhibitory Potential of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
Executive Summary
The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. Built upon a 3-amino-1H-pyrazole core, this molecule is strategically designed to act as a building block and active moiety for ATP-competitive kinase inhibitors[1]. Recent advancements in immune-oncology and targeted therapeutics have highlighted the utility of pyrazole-propanamide derivatives in targeting the "dark kinome" (such as PCTAIRE/CDK16)[1] and critical immune regulators like Hematopoietic Progenitor Kinase 1 (HPK1)[2][3].
This technical whitepaper deconstructs the chemical logic behind the molecule's structural features, outlines a self-validating synthetic methodology, and provides a robust experimental workflow for evaluating its target engagement in live-cell environments.
Structural Deconstruction & Pharmacophore Analysis
The architecture of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is purposefully segmented into two functional domains: the hinge-binding core and the solvent-exposed regulatory tail.
The Hinge-Binding Core: 3-Amino-4-methylpyrazole
The 3-amino-4-methyl-1H-pyrazole moiety is a classic kinase hinge-binding motif[1][4].
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Hydrogen Bonding: The exocyclic 3-amino group acts as a potent hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) serves as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region.
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Steric Shielding: The methyl group at the C4 position provides a dual function. It fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity, and sterically shields the pyrazole ring from rapid oxidative metabolism (e.g., via cytochrome P450 enzymes)[4].
The Regulatory Tail: 2-Methylpropanamide
The attachment of a 2-methylpropanamide tail at the N1 position of the pyrazole directs the molecule toward the solvent-exposed channel of the kinase active site.
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Entropic Advantage: The causality behind selecting a 2-methyl substituted propanamide over an unsubstituted linear chain lies in conformational restriction. The alpha-methyl group introduces a chiral center and steric bulk, which restricts the rotational degrees of freedom of the amide tail. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon target binding[5].
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Solubility and Pharmacokinetics: The terminal amide group significantly improves the topological polar surface area (TPSA), enhancing aqueous solubility and ensuring favorable oral bioavailability.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the calculated molecular descriptors.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C8H14N4O | Small molecular footprint, ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 182.23 g/mol | Highly efficient ligand efficiency (LE); leaves mass budget for further derivatization. |
| Hydrogen Bond Donors | 4 (NH2, Amide NH2) | Strong interaction potential with the kinase hinge and solvent channel. |
| Hydrogen Bond Acceptors | 3 (C=O, Pyrazole N) | Facilitates aqueous solubility and target binding. |
| Calculated LogP (cLogP) | ~0.65 | Highly hydrophilic; minimizes off-target lipophilic toxicity. |
| Topological Polar Surface Area | 81.1 Ų | Optimal for cellular permeability while avoiding central nervous system (CNS) penetration. |
Synthetic Methodology
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide relies on a highly regioselective Aza-Michael addition. The challenge in pyrazole chemistry is the presence of multiple nucleophilic centers (N1, N2, and the exocyclic NH2).
Causality of Reaction Conditions
Under basic conditions, the pyrazole ring is deprotonated. The N1 position is sterically less hindered and electronically more nucleophilic than the exocyclic 3-amino group (whose lone pair is delocalized into the aromatic ring). By using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), we ensure thermodynamic control, driving the alkylation exclusively to the N1 position[6].
Step-by-Step Protocol: Regioselective Aza-Michael Addition
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 3-amino-4-methyl-1H-pyrazole in 25 mL of anhydrous ethanol.
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Activation: Add 0.5 mmol (5 mol%) of DBU to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the pyrazolide anion.
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Addition: Slowly add 11.0 mmol (1.1 equivalents) of methacrylamide dropwise over 10 minutes. The alpha-methyl group of methacrylamide acts as the Michael acceptor.
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Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12-16 hours. Monitor reaction progression via LC-MS.
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Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).
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Purification: Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure target compound.
Figure 1: Regioselective Aza-Michael addition workflow for pyrazole propanamide synthesis.
Biological Activity & Target Engagement
Derivatives of the 3-amino-4-methylpyrazole-propanamide scaffold have shown profound efficacy in inhibiting kinases that regulate the cell cycle and immune responses[1][3].
HPK1 Inhibition in Immune-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the SLP76 microcluster, where it phosphorylates SLP76, leading to complex disassembly and subsequent T-cell exhaustion[3]. Inhibiting HPK1 with pyrazole-propanamide derivatives blocks this phosphorylation event, rescuing T-cell proliferation and enhancing the anti-tumor immune response[2][7].
Figure 2: Mechanism of action for HPK1 inhibition by pyrazole propanamide derivatives.
Experimental Workflow: Self-Validating Kinase Assay Protocol
To ensure trustworthy and reproducible data, biochemical affinity (IC50) must be validated in a physiological context. We utilize the NanoBRET Target Engagement (TE) Assay [1].
Expertise Insight: Traditional radiometric assays use artificially low ATP concentrations (10-100 µM), which drastically overestimates the potency of ATP-competitive inhibitors. NanoBRET operates in live cells at physiological ATP levels (1-3 mM). Furthermore, it is a self-validating system: the assay relies on the competitive displacement of a fluorescent tracer. If the compound is cytotoxic or fails to penetrate the cell membrane, no displacement occurs, preventing false positives.
Step-by-Step NanoBRET Protocol
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Cell Plating & Transfection: Plate HEK293T cells in a 96-well format at a density of 2x10^4 cells/well. Transiently transfect the cells with a plasmid encoding the target kinase (e.g., HPK1 or CDK16) fused to NanoLuc luciferase.
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Tracer Incubation: After 24 hours, add the appropriate NanoBRET fluorescent kinase tracer at its predetermined KD concentration (e.g., 0.5 µM).
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Inhibitor Treatment: Treat the cells with a 10-point serial dilution of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (ranging from 10 µM to 0.5 nM). Include a DMSO-only vehicle control (0% displacement) and an excess of a known potent inhibitor (100% displacement) as internal validation controls.
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Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO2 to allow the compound to penetrate the cells and reach binding equilibrium with the tracer.
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Signal Detection: Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Read the plate on a luminescence microplate reader equipped with dual filters (450 nm for NanoLuc emission, 610 nm for tracer BRET emission).
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Data Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the normalized BRET ratio against the log of the inhibitor concentration to derive the live-cell IC50.
References
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI Molecules URL:[Link]
- Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof (HPK1 Inhibitors)
- Inhibitors of HPK1 and methods of use thereof Source: World Intellectual Property Organization WO2024015251A1 URL
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. US20220370420A1 - Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof - Google Patents [patents.google.com]
- 3. US20220370420A1 - Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof - Google Patents [patents.google.com]
- 4. 4-Methyl-1H-pyrazole-3-carbonitrile|CAS 88893-75-8 [benchchem.com]
- 5. evitachem.com [evitachem.com]
- 6. US9604963B2 - Amino-quinolines as kinase inhibitors - Google Patents [patents.google.com]
- 7. WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof - Google Patents [patents.google.com]
